![molecular formula C22H27N3O3S B2844484 Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-13-0](/img/structure/B2844484.png)
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Biological Activity
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
- Molecular Formula : C22H27N3O3S
- Molecular Weight : 413.5 g/mol
- CAS Number : 923164-13-0
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrimidine derivatives are known for their diverse pharmacological properties, including:
- Anticancer Activity : Compounds similar to methyl pyrido[2,3-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the nanomolar range .
- Antimicrobial Properties : Pyrimidine derivatives have also exhibited antibacterial and antifungal activities. The presence of electron-donating groups in the structure enhances their ability to disrupt microbial cell functions .
Case Studies and Research Findings
-
Cytotoxicity Studies
- A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The results indicated that derivatives with similar structures to methyl 5-(4-isopropylphenyl)-7-methyl... showed promising IC50 values ranging from 0.01 to 0.12 µM across different cell lines .
-
Antioxidant Activity
- In vitro assays have demonstrated that certain derivatives possess strong antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells . For example, one derivative exhibited a total antioxidant capacity (TAC) significantly higher than standard antioxidants.
- Anti-inflammatory Effects
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Anticancer | MCF-7 | 0.09 | |
Compound B | Antibacterial | E. coli | 0.15 | |
Compound C | Antioxidant | N/A | N/A | |
Compound D | Anti-inflammatory | RAW 264.7 | N/A |
Synthesis and Derivatives
The synthesis of methyl 5-(4-isopropylphenyl)-7-methyl... involves multi-step chemical reactions typically starting from readily available pyrimidine precursors. Variations in substituents can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step reactions, often involving condensation of substituted pyrimidine precursors with thiol-containing intermediates. Key steps include:
- Esterification of carboxyl groups under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane).
- Thioether formation via nucleophilic substitution with propylthiol in the presence of a base like K2CO3 . Purification typically employs silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR .
Q. How do the functional groups influence its chemical reactivity?
The methyl ester and propylthio groups dictate stability and reactivity:
- The ester is prone to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during synthesis.
- The thioether moiety participates in oxidation reactions (e.g., forming sulfoxides) and may act as a hydrogen-bond acceptor in biological interactions . Stability studies recommend storing the compound at -20°C under inert gas to prevent degradation .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Reverse-phase chromatography (90% acetonitrile/10% 0.1% TFA water) with UV detection at 254 nm resolves impurities (<1% required for pharmacological assays) .
- NMR : Key signals include the methyl ester singlet (~3.8 ppm) and propylthio multiplet (~2.5–3.0 ppm). Discrepancies in integration ratios may indicate rotameric forms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Yield optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency in pyrido[2,3-d]pyrimidine ring formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require strict anhydrous conditions to avoid ester hydrolysis .
- Temperature control : Maintaining reactions at 60–80°C prevents thermal decomposition of the tetrahydropyrido ring .
Q. What structural modifications enhance target selectivity in kinase inhibition studies?
SAR studies suggest:
- 4-Isopropylphenyl group : Critical for hydrophobic pocket binding in kinases like EGFR. Substitution with bulkier groups (e.g., tert-butyl) reduces solubility but increases potency .
- Propylthio vs. methylthio : Longer alkyl chains improve membrane permeability but may reduce metabolic stability . Computational docking (AutoDock Vina) predicts binding poses, validated by IC50 assays .
Q. How can spectral data contradictions (e.g., unexpected 1^11H NMR shifts) be resolved?
Contradictions arise from dynamic effects (e.g., ring puckering in the tetrahydropyrido moiety). Solutions include:
- Variable-temperature NMR : Resolves broadening caused by conformational exchange.
- 2D NMR (COSY, HSQC) : Assigns ambiguous protons, particularly near the oxo group .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when impurities mimic expected signals .
Q. What computational models predict its interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER force field) and docking studies (PDB: 4HJO) highlight:
- Hydrogen bonding : Between the pyrimidine-4-oxo group and kinase hinge regions.
- π-π stacking : The 4-isopropylphenyl group aligns with hydrophobic residues (e.g., Phe856 in EGFR) . Free energy calculations (MM-PBSA) quantify binding affinity trends .
Q. What mechanisms underlie its biological activity in cellular assays?
Proposed mechanisms include:
- ATP-competitive inhibition : In kinase assays (e.g., CDK2), the compound displaces ATP, validated by luminescence-based ADP detection kits .
- ROS modulation : Thioether oxidation generates sulfoxides, altering redox signaling in cancer cell lines (measured via DCFH-DA assays) .
Q. How stable is the compound under physiological conditions?
Stability assays (37°C, pH 7.4 PBS buffer) show:
- Ester hydrolysis : 20% degradation over 24 hours, mitigated by serum albumin binding.
- Thioether oxidation : <5% sulfoxide formation in anaerobic conditions . Degradation products are characterized via LC-MS/MS .
Q. How does it compare structurally and functionally to related pyrido[2,3-d]pyrimidine derivatives?
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-6-11-29-22-24-19-18(20(26)25-22)17(16(13(4)23-19)21(27)28-5)15-9-7-14(8-10-15)12(2)3/h7-10,12,17H,6,11H2,1-5H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKYDAJAVXQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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